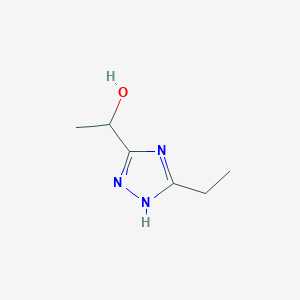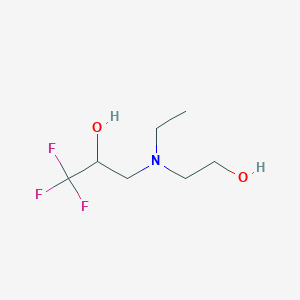
3-(Ethyl(2-hydroxyethyl)amino)-1,1,1-trifluoropropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Ethyl(2-hydroxyethyl)amino)-1,1,1-trifluoropropan-2-ol is a chemical compound with a unique structure that includes both hydroxyethyl and trifluoropropanol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethyl(2-hydroxyethyl)amino)-1,1,1-trifluoropropan-2-ol typically involves the reaction of ethylamine with 2-chloroethanol to form 2-(ethylamino)ethanol. This intermediate is then reacted with 1,1,1-trifluoro-2-propanol under specific conditions to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Ethyl(2-hydroxyethyl)amino)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as sodium azide or potassium cyanide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction may produce ethylamino alcohols .
Wissenschaftliche Forschungsanwendungen
3-(Ethyl(2-hydroxyethyl)amino)-1,1,1-trifluoropropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Ethyl(2-hydroxyethyl)amino)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 3-(Methyl(2-hydroxyethyl)amino)-1,1,1-trifluoropropan-2-ol
- 3-(Ethyl(2-hydroxypropyl)amino)-1,1,1-trifluoropropan-2-ol
- 3-(Ethyl(2-hydroxyethyl)amino)-1,1,1-trifluorobutan-2-ol
Uniqueness
3-(Ethyl(2-hydroxyethyl)amino)-1,1,1-trifluoropropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyethyl and trifluoromethyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Eigenschaften
Molekularformel |
C7H14F3NO2 |
|---|---|
Molekulargewicht |
201.19 g/mol |
IUPAC-Name |
3-[ethyl(2-hydroxyethyl)amino]-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C7H14F3NO2/c1-2-11(3-4-12)5-6(13)7(8,9)10/h6,12-13H,2-5H2,1H3 |
InChI-Schlüssel |
RBIVOTQEWALHKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCO)CC(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B13328443.png)

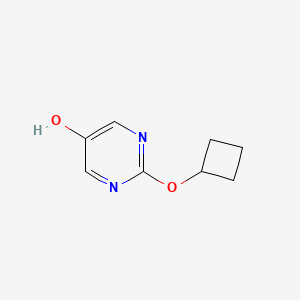

![Bicyclo[3.2.1]octane-1,5-diamine](/img/structure/B13328467.png)
![2-Propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13328473.png)
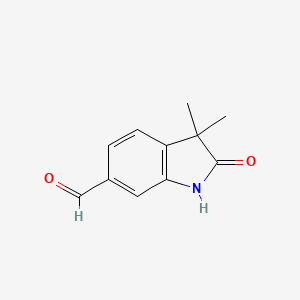



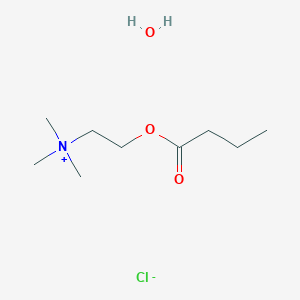

![(S)-1-((3AR,4R,6R,6aR)-6-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2,6a-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)ethan-1-ol](/img/structure/B13328509.png)
